1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name reflects its substituents and connectivity, but it’s often referred to by its common name for simplicity.
1-(4-Cyclohexylmethylcyclohexyl)-3-(m-tolyl)urea: is a complex organic molecule that falls within the class of urea derivatives. Its structure consists of two cyclohexyl rings connected by a urea moiety, with a methyl group attached to one of the cyclohexyl rings and a m-tolyl group (3-methylphenyl) attached to the other.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of cyclohexylamine with m-tolyl isocyanate (or its precursor) under appropriate conditions. The isocyanate reacts with the amine to form the urea linkage.
Industrial Production: While I don’t have specific industrial methods, large-scale production likely involves optimization of reaction conditions, purification, and yield improvement.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield various products, such as oxidized or reduced derivatives, substituted ureas, or rearranged compounds.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating its potential as a drug candidate, enzyme inhibitor, or bioactive molecule.
Industry: Applications in materials science, catalysis, or polymer chemistry.
Mechanism of Action
- Unfortunately, specific information on the mechanism of action for this compound is scarce. Further research is needed to understand how it interacts with biological targets or cellular pathways.
Comparison with Similar Compounds
Uniqueness: The combination of cyclohexyl rings, methyl group, and m-tolyl substituent makes this compound unique.
Similar Compounds: While I don’t have an exhaustive list, other urea derivatives with similar structural features might include N,N’-dicyclohexylurea, N,N’-dimethylurea, and N-phenyl-N’-cyclohexylurea.
Properties
CAS No. |
102433-10-3 |
---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1-[4-(cyclohexylmethyl)cyclohexyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H32N2O/c1-16-6-5-9-20(14-16)23-21(24)22-19-12-10-18(11-13-19)15-17-7-3-2-4-8-17/h5-6,9,14,17-19H,2-4,7-8,10-13,15H2,1H3,(H2,22,23,24) |
InChI Key |
KEPFKNDJHUYRKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCC(CC2)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.